
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Bridge: This can be achieved by reacting salicylaldehyde with an appropriate amine in a solvent such as ethanol or methylbenzene, followed by heating to reflux for 12-14 hours.
Introduction of the Piperazine Ring: The intermediate product is then reacted with bromoethane and an acid acceptor like potassium carbonate in a solvent such as dimethyl sulfoxide or tetrahydrofuran, followed by heating to 80°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
Oxidation: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar in structure but with different functional groups.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperazine ring and the ethoxy bridge, which confer specific chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3-[2-(4-acetylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H20N2O3/c1-13(19)17-7-5-16(6-8-17)9-10-20-15-4-2-3-14(11-15)12-18/h2-4,11-12H,5-10H2,1H3 |
Clave InChI |
NDSORYGOYSOENZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


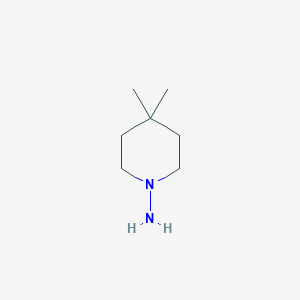



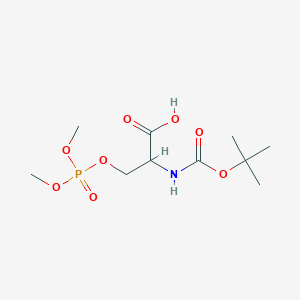
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)


![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
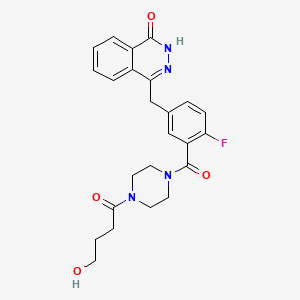
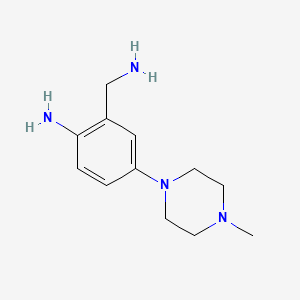

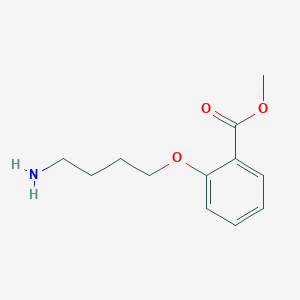
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
